N-(2-methoxyphenyl)-5-methyl-1-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
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Description
N-(2-methoxyphenyl)-5-methyl-1-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H23N5O3 and its molecular weight is 417.469. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Triazole derivatives have been synthesized and screened for their antimicrobial activities, showing good to moderate efficacy against various microorganisms. This suggests the potential of N-(2-methoxyphenyl)-5-methyl-1-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide in antimicrobial research (Bektaş et al., 2007).
Fluorescent Properties
N-2-Aryl-1,2,3-Triazoles have been reported as a novel class of blue emitting fluorophores, indicating the role of triazole derivatives in developing new materials for optical and electronic applications, including imaging and sensing technologies (Padalkar et al., 2015).
Synthetic Chemistry
Compounds incorporating triazole and oxazole rings serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. Their reactivity and ability to participate in various chemical transformations make them valuable in the synthesis of complex molecules, including potential therapeutic agents (Wasserman et al., 1981).
Photophysical Studies
The study of compounds with triazole moieties, including their binding interactions with proteins, is crucial for understanding the photophysical properties of new materials. This research is fundamental in developing drugs and imaging agents, highlighting another possible application area for the specified compound (Paul et al., 2019).
properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-1-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-14-9-5-6-10-17(14)23-25-19(16(3)31-23)13-28-15(2)21(26-27-28)22(29)24-18-11-7-8-12-20(18)30-4/h5-12H,13H2,1-4H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJUQENGKKWZCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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